1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
1-benzyl-6H-pyrrolo[2,3-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-12-11(8-14-15-13)6-7-16(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPAQVDUXXJLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=O)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one typically starts from commercially available precursors. An example synthetic route involves the cyclization of a benzyl-substituted hydrazine with a suitable dicarbonyl compound, under reflux conditions, forming the fused ring system.
Industrial Production Methods On an industrial scale, the preparation may involve optimized reaction conditions such as increased pressures and specific catalysts to enhance yield and purity. Large-scale synthesis ensures the scalability of the compound for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions It Undergoes This compound can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding N-oxides.
Reduction: : Hydrogenation can reduce unsaturation within the ring systems.
Substitution: : Electrophilic and nucleophilic substitutions can occur at the benzyl or pyridazine moieties.
Common Reagents and Conditions Used in These Reactions Common reagents include oxidizing agents like potassium permanganate for oxidation and hydrogen gas with palladium on carbon for reduction. Substitution reactions may use halogenating agents or alkylating agents, often under inert atmosphere conditions.
Major Products Formed from These Reactions Depending on the reactants, products range from N-oxides and reduced derivatives to various substituted analogs, each with potentially unique properties and applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolopyridazines, including 1-benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, a study published in the Journal of Medicinal Chemistry highlighted that pyrrolopyridazine derivatives could act on the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and growth .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Research has demonstrated its effectiveness against various bacterial strains, suggesting that it could be developed into a novel antibiotic. The mechanism appears to involve the disruption of bacterial cell wall synthesis and function .
Neuroprotective Effects
Recent studies suggest neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are key contributors to conditions like Alzheimer's disease .
Material Science
Polymer Chemistry
In material science, this compound is being investigated as a building block for new polymeric materials. Its unique chemical structure allows for the synthesis of polymers with enhanced mechanical properties and thermal stability. These materials could have applications in coatings, adhesives, and composite materials .
Nanotechnology
The compound is also being explored for use in nanotechnology applications. Its ability to form stable complexes with metal ions makes it suitable for developing nanomaterials with specific electronic or optical properties. This could lead to advancements in sensors and electronic devices .
Research Reagent
As a research reagent, this compound is utilized in various chemical syntheses and analytical applications. Its role as an intermediate in the synthesis of more complex molecules makes it valuable in organic chemistry research labs. Additionally, it serves as a standard compound for analytical methods such as HPLC and mass spectrometry .
Case Studies
Mechanism of Action
Molecular Targets and Pathways Involved The mechanism by which 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one exerts its effects often involves interaction with biological macromolecules such as proteins or nucleic acids. It may act by binding to active sites or altering the conformation of target enzymes, thereby inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolo-Pyridazinone Family
2-Phenyl-6-methylthio[2,3-d]pyridazin-7(6H)-one (8a)
- Structure: A pyridazinone fused with a thiophene ring, substituted with phenyl and methylthio groups.
- Properties : Melting point = 191.5°C, molecular weight = 243 g/mol, yield = 72% .
- Key Difference : The absence of a benzyl group and presence of sulfur in the fused ring system alter electronic properties and solubility compared to the target compound.
2-Propyl-6-methylthio[2,3-d]pyridazin-7(6H)-one (8b)
Isoxazolo-Pyridazinone Derivatives
4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one
- Structure: Fused isoxazole-pyridazinone core with a methoxyphenyl group.
- Properties : Melting point = 205–207°C, molecular weight = 243.22 g/mol .
4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one
Pharmacologically Active Analogues
4-Amino-1-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7(6H)-one
- Structure: Carbohydrate-modified derivative with a ribofuranosyl group.
- Activity : Demonstrated antiviral activity against herpes simplex virus (HSV) and antiproliferative effects in cancer cell lines .
- Key Difference: The ribofuranosyl group enhances water solubility but reduces cell membrane permeability compared to the lipophilic benzyl group.
6-(3,5-Dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7(6H)-one
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The benzyl-substituted derivative is synthesized in moderate yields (e.g., 72% for 8a) via alkylation or cyclization, but regioselectivity challenges arise with bulkier substituents .
- Biological Activity: Benzyl groups enhance lipophilicity, improving blood-brain barrier penetration, whereas polar groups (e.g., ribofuranosyl) favor solubility but limit tissue distribution .
- Structure-Activity Relationships (SAR): Substituent Position: N-1 substitution (benzyl) vs. C-2 substitution (phenyl/methylthio) significantly alters target binding . Fused Ring Systems: Isoxazolo-pyridazinones exhibit distinct electronic profiles compared to pyrrolo-pyridazinones, influencing enzyme inhibition .
Biological Activity
1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This compound has garnered attention due to its biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H11N3O
- Molecular Weight : 225.25 g/mol
- CAS Number : 1936044-53-9
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to pyrrole derivatives. In vitro evaluations indicated that certain pyrrole-based compounds exhibit potent activity against various strains of bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, outperforming controls like ciprofloxacin (MIC = 2 µg/mL) .
- Mechanism of Action : The antibacterial activity is thought to involve interference with bacterial cell wall synthesis and protein function, although specific pathways for this compound require further elucidation.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies have demonstrated its efficacy against breast cancer cell lines.
In Vitro Studies:
- Cell Lines Tested : MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive).
- Results : Compound analogs exhibited significant cytotoxic effects with IC50 values as low as 6.25 µM for MDA-MB-231 cells . The most active compounds were identified as those with specific structural features that enhance interaction with cancer cell targets.
| Compound | IC50 (MDA-MB-231) | IC50 (MCF-7) |
|---|---|---|
| 1f | 6.25 µM | >200 µM |
| 1d | 25 µM | >200 µM |
| 1h | >100 µM | >200 µM |
The anticancer effects are likely mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as AKT signaling . Molecular docking studies have indicated strong binding affinities to critical proteins involved in these pathways.
Case Studies
A recent study synthesized a series of pyrrole derivatives and evaluated their biological activities. Among these, this compound was highlighted for its selective toxicity towards cancer cells while showing lower toxicity in normal cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one, and what mechanistic considerations govern these pathways?
- Answer : The compound can be synthesized via cyclocondensation of 1-aminopyrrole derivatives with β-dicarbonyl reagents. For example, Flitsch and Kramer’s method involves reacting 1-aminopyrrole with benzoylacetone to form pyrrolopyridazine scaffolds, followed by benzylation at the 1-position . Mechanistically, this involves nucleophilic attack and subsequent cyclization, with regioselectivity influenced by substituent electronic effects.
Q. How can the purity and structural integrity of this compound be validated chromatographically?
- Answer : Reverse-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5, adjusted with acetic acid) is recommended for purity assessment. UV detection at 254 nm is suitable for identifying the compound and potential impurities, such as regioisomers or unreacted intermediates .
Q. What spectroscopic techniques are critical for characterizing pyrrolo[2,3-d]pyridazinone derivatives?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR are essential for verifying substitution patterns. For example, the benzyl group’s aromatic protons appear as distinct multiplets in -NMR (δ 7.2–7.4 ppm), and the ketone at position 7 is identified via -NMR (δ ~170 ppm) .
Advanced Research Questions
Q. What strategies mitigate regioisomeric byproduct formation during the synthesis of pyrrolo[2,3-d]pyridazinone derivatives?
- Answer : Regioselectivity can be controlled by modifying reaction conditions (e.g., solvent polarity, temperature) or using directing groups. For example, electron-withdrawing substituents on the β-dicarbonyl reagent favor cyclization at specific positions, as observed in Flitsch and Kramer’s work with benzoylacetaldehyde, which produced mixed regioisomers . Advanced computational modeling (DFT) can predict favorable transition states to optimize selectivity.
Q. How do electron-withdrawing/donating groups at position 3 or 6 influence the compound’s reactivity in cross-coupling reactions?
- Answer : Substituents at these positions alter electron density in the aromatic system. For instance, bromine at position 6 (as in 6-bromo-1H-pyrrolo[2,3-b]pyridine) enhances reactivity in Suzuki-Miyaura couplings, enabling derivatization with aryl boronic acids. Conversely, electron-donating groups like methyl reduce electrophilicity, necessitating harsher conditions .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities, and how can reaction parameters be optimized?
- Answer : Scaling up often leads to reduced yields due to inefficient heat/mass transfer. Continuous-flow reactors or microwave-assisted synthesis can improve efficiency. For example, describes a multi-step procedure where intermediates like 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are isolated via column chromatography, requiring solvent recycling for cost-effective scale-up .
Q. How can impurities such as N-oxides or dealkylated byproducts be identified and quantified?
- Answer : LC-MS with a polar stationary phase (e.g., HILIC) and tandem mass spectrometry (MS/MS) can resolve polar impurities. For example, Impurity F (ofloxacin N-oxide) in related compounds was characterized using hydrochloride salt precipitation and NMR .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for pyrrolo[2,3-d]pyridazinone syntheses: How can these be reconciled?
- Answer : Variations arise from differences in reagent purity, solvent drying, or catalyst loading. For instance, Zupan et al. reported a 21% yield for unsubstituted pyrrolopyridazine using 3-ethoxyacroleine diethyl acetate, while Flitsch achieved higher yields with optimized β-dicarbonyl reagents. Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) is critical .
Q. Conflicting NMR data for benzyl-substituted pyrrolopyridazines: What factors contribute to this?
- Answer : Solvent effects and conformational flexibility (e.g., rotation of the benzyl group) cause signal splitting. Deuterated DMSO or CDCl may stabilize specific conformers, simplifying spectra. Cross-validation with X-ray crystallography (e.g., as in for a benzoylpyrazole derivative) resolves ambiguities .
Methodological Recommendations
- Synthesis : Use 1-aminopyrrole precursors with β-ketoesters for scalable pyrrolopyridazine cores .
- Analysis : Combine HPLC (Pharmacopeial Forum methods) with HRMS for impurity profiling .
- Derivatization : Prioritize position 6 for functionalization via halogenation, leveraging its reactivity in cross-coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
